molecular formula C20H19N3O3S B6693601 N-(4-pyridin-4-yloxyphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide

N-(4-pyridin-4-yloxyphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide

Cat. No.: B6693601
M. Wt: 381.4 g/mol
InChI Key: YSTGQOBCPDXPPY-UHFFFAOYSA-N
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Description

N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a phenyl ring with an ether linkage, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Properties

IUPAC Name

N-(4-pyridin-4-yloxyphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14(13-18-3-2-12-27-18)22-19(24)20(25)23-15-4-6-16(7-5-15)26-17-8-10-21-11-9-17/h2-12,14H,13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTGQOBCPDXPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide typically involves multiple steps:

  • Formation of the Pyridin-4-yloxyphenyl Intermediate

      Starting Materials: 4-hydroxybenzaldehyde and 4-bromopyridine.

      Reaction: The 4-hydroxybenzaldehyde is reacted with 4-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) under reflux conditions to form 4-(pyridin-4-yloxy)benzaldehyde.

  • Formation of the Thiophen-2-ylpropan-2-yl Intermediate

      Starting Materials: 2-bromothiophene and isopropylamine.

      Reaction: 2-bromothiophene is reacted with isopropylamine in the presence of a base such as sodium hydride (NaH) to form 1-thiophen-2-ylpropan-2-amine.

  • Coupling Reaction

      Starting Materials: 4-(pyridin-4-yloxy)benzaldehyde and 1-thiophen-2-ylpropan-2-amine.

      Reaction: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Products: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction of the oxamide group can yield corresponding amines.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can occur at the pyridine or phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Catalysts: Palladium on carbon (Pd/C), 4-dimethylaminopyridine (DMAP).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

    Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon).

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its ability to interact with active sites.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

    Anticancer Activity: Preliminary studies may indicate potential anticancer properties, warranting further investigation.

    Antimicrobial Properties: Possible use as an antimicrobial agent against various pathogens.

Industry

    Sensors: Utilization in the development of chemical sensors due to its ability to bind selectively to certain analytes.

    Coatings: Application in the formulation of advanced coatings with specific protective properties.

Mechanism of Action

The mechanism by which N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-pyridin-4-yloxyphenyl)-N’-(1-phenylpropan-2-yl)oxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylmethyl)oxamide: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

    Structural Features: The presence of both a pyridine and thiophene ring in the same molecule is relatively unique, providing distinct electronic and steric properties.

    Biological Activity: The combination of these rings may confer unique biological activities not seen in similar compounds.

This detailed overview provides a comprehensive understanding of N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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